

4-Chloropyridazine basic properties and structure

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Compound of Interest

Compound Name: 4-Chloropyridazine

Cat. No.: B092835

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An In-Depth Technical Guide to **4-Chloropyridazine**: Properties, Synthesis, and Reactivity

Introduction

4-Chloropyridazine is a halogenated heterocyclic compound built upon a pyridazine core. The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key structural motif in a multitude of biologically active molecules. The introduction of a chlorine atom at the 4-position transforms the pyridazine ring into a versatile and highly reactive synthetic intermediate. The electron-deficient nature of the diazone ring system, amplified by the inductive effect of the chlorine atom, renders the C4 position exceptionally susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions. This reactivity profile has established **4-chloropyridazine** as a pivotal building block for medicinal chemists and drug development professionals, enabling the efficient construction of complex molecular architectures for therapeutic applications.

Molecular Structure and Physicochemical Properties

4-Chloropyridazine is characterized by a planar, aromatic pyridazine ring substituted with a single chlorine atom. The two adjacent nitrogen atoms significantly influence the electronic distribution within the ring, creating a π -deficient system.

Caption: Molecular structure of **4-Chloropyridazine**.

The key physicochemical properties of **4-chloropyridazine**, often supplied as its more stable hydrochloride salt, are summarized below.

Property	Value	Source(s)
IUPAC Name	4-chloropyridazine	Alfa Chemistry[1]
CAS Number	1193386-63-8 (for hydrochloride salt)	Alfa Chemistry[1]
Molecular Formula	C ₄ H ₃ CIN ₂	Alfa Chemistry[1] (for free base)
Molecular Weight	114.53 g/mol (for free base)	Calculated
Appearance	White to light yellow powder or crystal	TCI[2] (for hydrochloride salt)

Spectroscopic Characterization

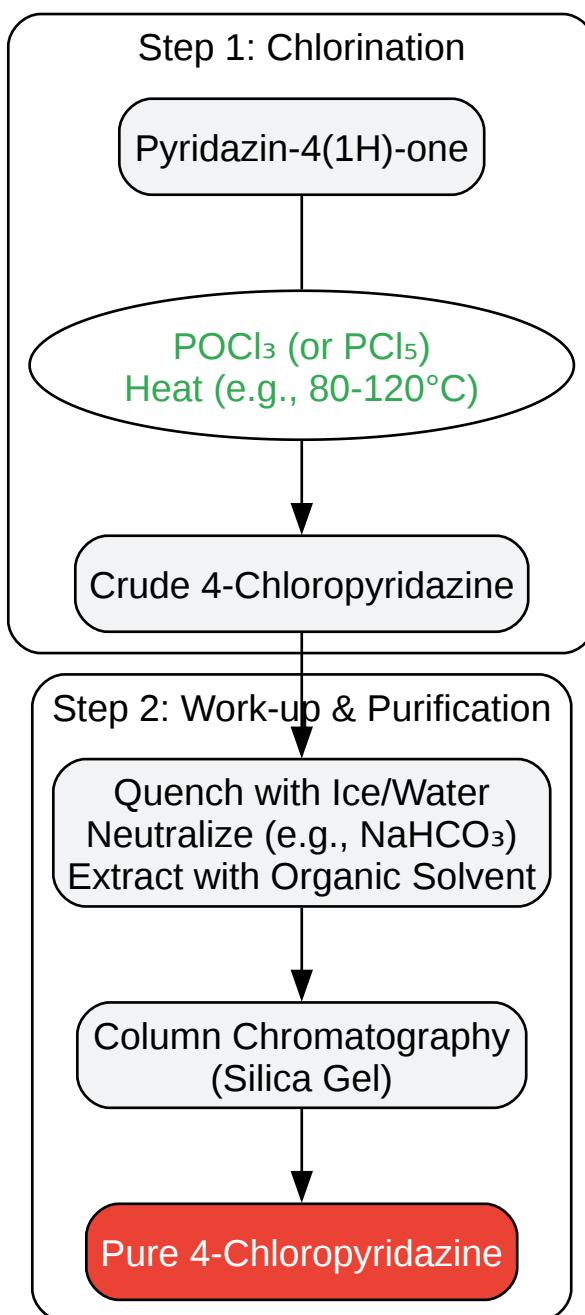
Structural elucidation and purity assessment of **4-chloropyridazine** and its derivatives rely on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C5, and C6 positions. The electron-withdrawing nature of the nitrogen and chlorine atoms will shift these protons downfield.
 - ¹³C NMR: The carbon spectrum will display four signals for the unique carbon atoms of the pyridazine ring. The C4 carbon, directly attached to the chlorine, will be significantly affected. Comprehensive 1D and 2D NMR methods are standard for the full assignment of pyridazine derivatives.[3]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the ring, and a distinct C-Cl stretching vibration.

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and a characteristic $M+2$ peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.

Synthesis and Purification

A prevalent and robust method for the synthesis of chloropyridazines involves the chlorination of the corresponding pyridazinone precursor. This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl_3) or phosphorus pentachloride (PCl_5).

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Caption: General workflow for the synthesis of **4-Chloropyridazine**.

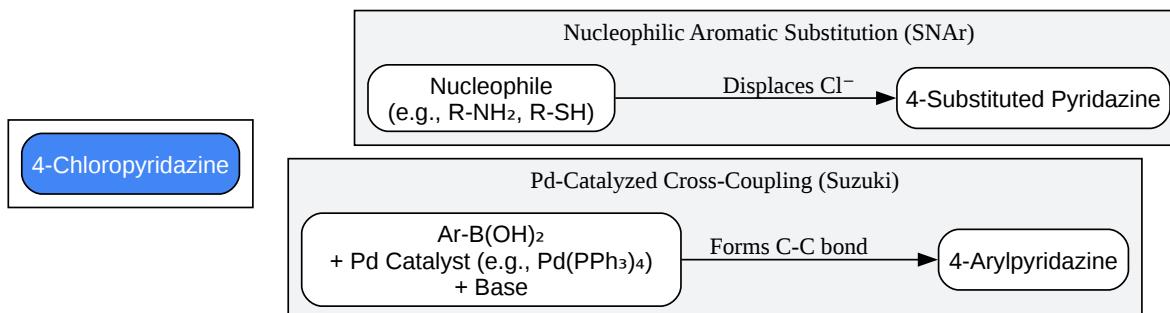
Experimental Protocol: Synthesis of 4-Chloropyridazine

This protocol is a generalized procedure based on common chemical transformations for converting pyridazinones to chloropyridazines.^{[4][5]}

- Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with the pyridazin-4(1H)-one precursor.
- Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl_3) (typically 3-5 molar equivalents) to the flask. The reaction is often performed neat or in a high-boiling inert solvent.
- Heating: Heat the reaction mixture under reflux (e.g., 80-120 °C) for several hours (typically 3-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice. This step is highly exothermic and should be performed with caution.
- Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as saturated sodium bicarbonate solution or sodium carbonate, until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude **4-chloropyridazine** using silica gel column chromatography to obtain the final product.

Chemical Reactivity and Key Reactions

The synthetic utility of **4-chloropyridazine** stems from the high reactivity of the C4 position, which is governed by the electron-deficient nature of the pyridazine ring. The two ring nitrogen atoms act as powerful electron-withdrawing groups, polarizing the C-Cl bond and making the carbon atom highly electrophilic.^{[6][7]} This facilitates two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.



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